molecular formula C18H18N4O5S2 B2807548 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide CAS No. 941878-58-6

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2807548
CAS RN: 941878-58-6
M. Wt: 434.49
InChI Key: RUWMFMYNCUGQEP-UHFFFAOYSA-N
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Description

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic heterocycle with sulfur and nitrogen atoms . The molecule also has a morpholinosulfonyl group and a benzamide group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic thiazolo[3,2-a]pyrimidine core, along with the morpholinosulfonyl and benzamide groups . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazolo[3,2-a]pyrimidine core, the morpholinosulfonyl group, and the benzamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would depend on its specific molecular structure .

Scientific Research Applications

Biological Significance and Optical Sensing

Pyrimidine Derivatives as Sensing Materials : Pyrimidine derivatives, including thiazolo[3,2-a]pyrimidin-6-yl compounds, have been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes in optical sensors. Their applications span both biological and medicinal fields, showcasing their versatility in chemical sensing and biological relevance (Jindal & Kaur, 2021).

Medicinal Applications

Antitubercular Activity : Certain pyrimidine derivatives have been evaluated for their antitubercular activity, providing a basis for the rational design of new leads for anti-TB compounds. This highlights the therapeutic potential of pyrimidine frameworks in addressing tuberculosis, a significant global health issue (Asif, 2014).

NMDA Receptor Antagonists : The pyrimidine scaffold, when incorporated into certain drug designs, has shown promise as NMDA receptor antagonists, suggesting their use in neurological conditions and contributing to the understanding of neurotransmitter systems and potential therapeutic interventions (Liu et al., 2020).

Novel Antimalarial Drug Design : Pyrimidine derivatives have been discussed for their roles in autophagy-related processes within Plasmodium falciparum, offering insights into novel antimalarial drug design and highlighting under-explored options for therapeutic intervention (Usman et al., 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict how this compound might interact with biological systems or other substances .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, investigating its physical and chemical properties, and assessing its safety and environmental impact .

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-12-15(17(24)22-8-11-28-18(22)19-12)20-16(23)13-2-4-14(5-3-13)29(25,26)21-6-9-27-10-7-21/h2-5,8,11H,6-7,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWMFMYNCUGQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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